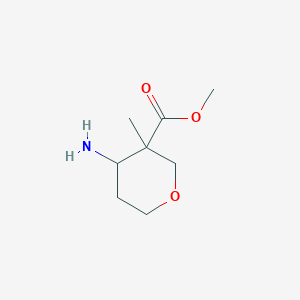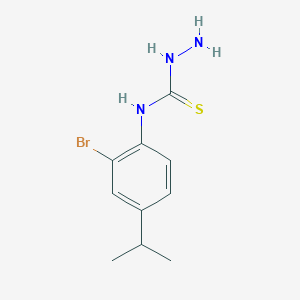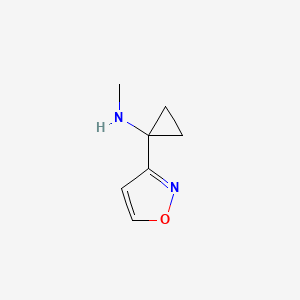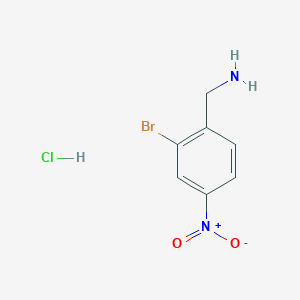
1-(2,4-Difluorobenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorobenzyl)thiourea is an organosulfur compound with the molecular formula C₈H₈F₂N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2,4-difluorobenzyl group.
Preparation Methods
The synthesis of 1-(2,4-Difluorobenzyl)thiourea typically involves the reaction of 2,4-difluorobenzylamine with thiocyanate or isothiocyanate derivatives. One common method is the condensation of 2,4-difluorobenzylamine with carbon disulfide in the presence of a base, followed by the addition of an appropriate amine . This reaction proceeds smoothly under mild conditions and yields the desired thiourea derivative with high selectivity.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
1-(2,4-Difluorobenzyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-Difluorobenzyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antibacterial, antioxidant, and anticancer properties.
Medicine: Research has indicated that this compound may have therapeutic potential due to its ability to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorobenzyl)thiourea involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Difluorobenzyl)thiourea can be compared with other thiourea derivatives and benzyl-substituted compounds:
Thiourea: The parent compound, thiourea, lacks the benzyl substitution and has different chemical and biological properties.
Benzylthiourea: Similar to this compound but without the fluorine atoms, resulting in different reactivity and biological activity.
Fluorobenzylthiourea: Compounds with different positions of fluorine atoms on the benzyl group can exhibit varying properties and applications.
The uniqueness of this compound lies in the presence of the 2,4-difluorobenzyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H8F2N2S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
(2,4-difluorophenyl)methylthiourea |
InChI |
InChI=1S/C8H8F2N2S/c9-6-2-1-5(7(10)3-6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
InChI Key |
CQIXAUYAPDRTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-thieno[3,2-b]pyran-2-carboxylic acid](/img/structure/B12992371.png)

![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)

![8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
![3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12992407.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12992415.png)
![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)

![8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12992439.png)



